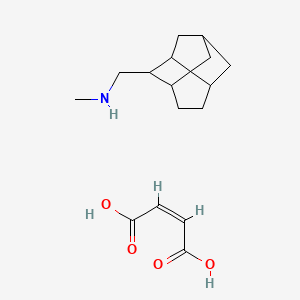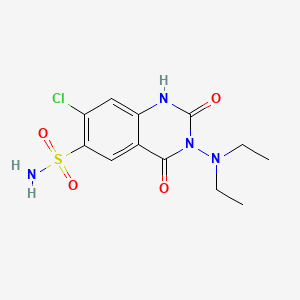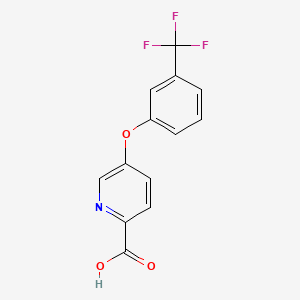
Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-m-tolyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-m-tolyloxy)-: is a synthetic organic compound that belongs to the class of heterocyclic organic compounds It is a derivative of picolinic acid, which is a pyridine carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of picolinic acid, 5-(alpha,alpha,alpha-trifluoro-m-tolyloxy)- typically involves the condensation of 6-(m-trifluoromethylphenoxy)picolinic acid with p-fluoroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-m-tolyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, picolinic acid, 5-(alpha,alpha,alpha-trifluoro-m-tolyloxy)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to chelate metal ions makes it useful in various biochemical assays.
Medicine: In medicine, picolinic acid derivatives are explored for their potential therapeutic effects. The compound’s ability to interact with biological molecules suggests possible applications in drug development and disease treatment.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of picolinic acid, 5-(alpha,alpha,alpha-trifluoro-m-tolyloxy)- involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins (ZFPs), altering their structure and function . This interaction disrupts zinc binding, inhibiting the activity of ZFPs involved in viral replication and cellular homeostasis. Additionally, the compound’s ability to chelate metal ions plays a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Picolinic acid: A pyridine carboxylic acid with similar chelating properties.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at a different position.
Isonicotinic acid: Another isomer of picolinic acid with distinct chemical properties.
Uniqueness: Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-m-tolyloxy)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
72133-32-5 |
|---|---|
Molekularformel |
C13H8F3NO3 |
Molekulargewicht |
283.20 g/mol |
IUPAC-Name |
5-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)8-2-1-3-9(6-8)20-10-4-5-11(12(18)19)17-7-10/h1-7H,(H,18,19) |
InChI-Schlüssel |
LPJWNGXRBZGPSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CN=C(C=C2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)
![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)
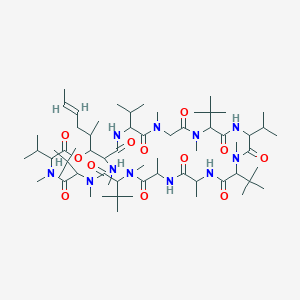
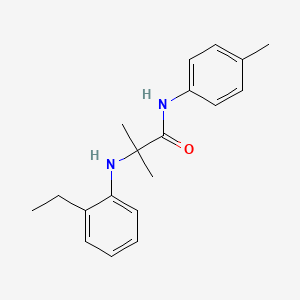
![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
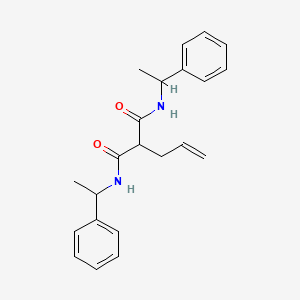
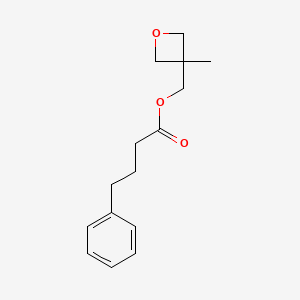
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)

